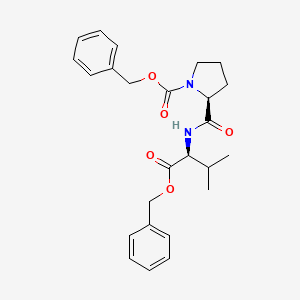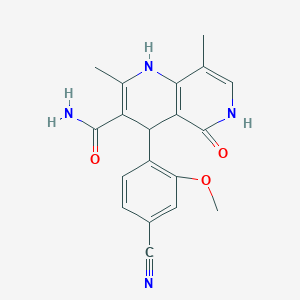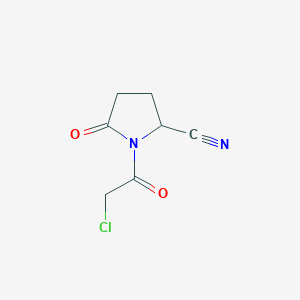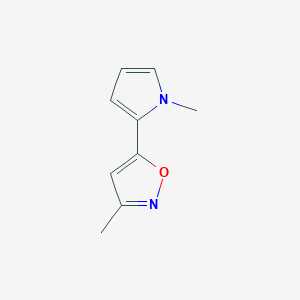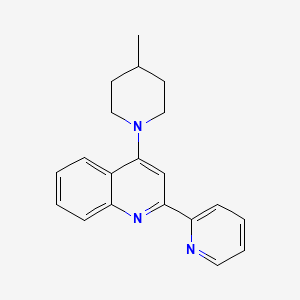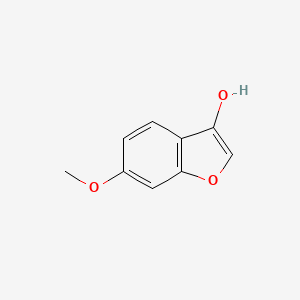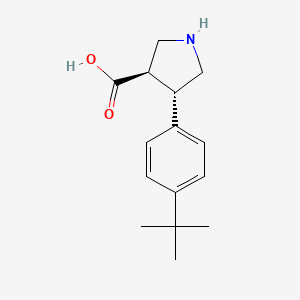
(3R,4S)-rel-4-(4-(tert-Butyl)phenyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-rel-4-(4-(tert-Butyl)phenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a tert-butylphenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-4-(4-(tert-Butyl)phenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(3R,4S)-rel-4-(4-(tert-Butyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylphenyl group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.
科学的研究の応用
Chemistry
In chemistry, (3R,4S)-rel-4-(4-(tert-Butyl)phenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific stereochemistry.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may offer therapeutic benefits in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (3R,4S)-rel-4-(4-(tert-Butyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with cellular membranes.
類似化合物との比較
Similar Compounds
(3R,4S)-rel-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a tert-butyl group.
(3R,4S)-rel-4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid: Similar structure but with an ethyl group instead of a tert-butyl group.
(3R,4S)-rel-4-(4-Isopropylphenyl)pyrrolidine-3-carboxylic acid: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
The uniqueness of (3R,4S)-rel-4-(4-(tert-Butyl)phenyl)pyrrolidine-3-carboxylic acid lies in its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
特性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC名 |
(3R,4S)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)11-6-4-10(5-7-11)12-8-16-9-13(12)14(17)18/h4-7,12-13,16H,8-9H2,1-3H3,(H,17,18)/t12-,13+/m1/s1 |
InChIキー |
AZPUDOGXSXHPQA-OLZOCXBDSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CNCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


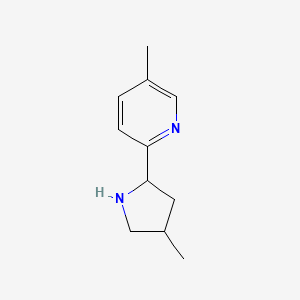
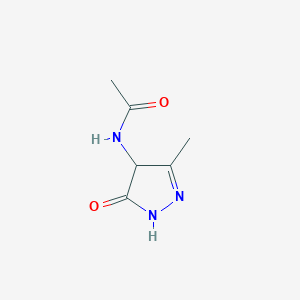
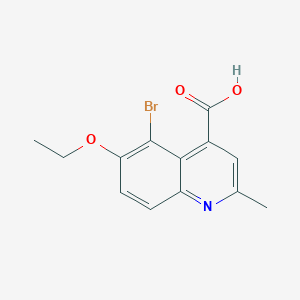
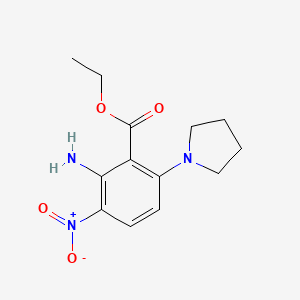

![(S)-2-([1,1'-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B12874864.png)
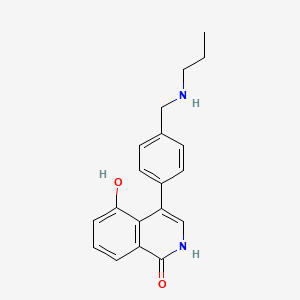
![1H-Pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B12874879.png)
